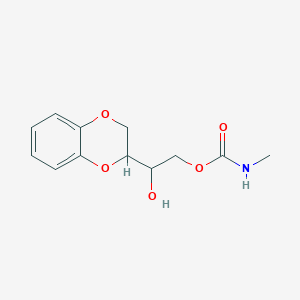

![molecular formula C8H16N4S B076364 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-40-7](/img/structure/B76364.png)

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazoles are a class of heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound "5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine" falls within this category, known for its diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential in various scientific and industrial fields, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including "5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine," typically involves the cyclization of thiosemicarbazides under certain conditions. For example, the synthesis of similar compounds has been achieved through the cyclization of thiosemicarbazides with ibuprofen in the presence of phosphoryl chloride (POCl3), showcasing the versatility of thiadiazole synthesis methods (Channar et al., 2019).

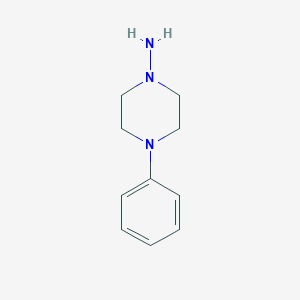

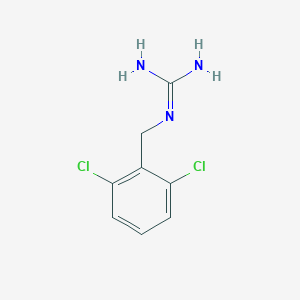

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized using various spectroscopic methods, including FT-IR, NMR, and single-crystal X-ray diffraction. These techniques have revealed details about the crystal structure, hydrogen bonding, and other intermolecular interactions critical to understanding the compound's behavior and reactivity (Channar et al., 2019).

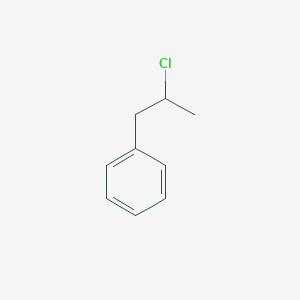

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including alkylation and acetylation, which can modify their physical and chemical properties. For instance, the alkylation of 2-ethylamino derivatives of thiadiazoles can occur at both exo and endo nitrogen atoms of the amidine group, influencing the compound's biological activity and chemical behavior (Knyazyan et al., 2013).

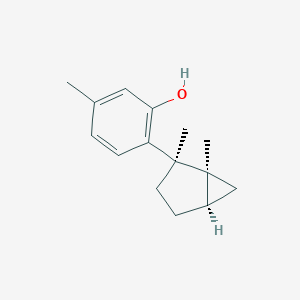

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points and solubility, are determined by their molecular structure. These properties are essential for their application in different fields. The characterization methods include melting point determination, IR, NMR, and mass spectra, providing a comprehensive understanding of the compound's physical characteristics (Sarva et al., 2022).

Aplicaciones Científicas De Investigación

Summary of the Application

The compound is used in the synthesis of pH-responsive poly (2- (diethylamino) ethyl methacrylate) (PDEAEMA) brushes anchored on hollow mesoporous silica nanoparticles (HMSN-PDEAEMA). This system is developed for biomedical applications, specifically for anticancer therapy .

Methods of Application

The PDEAEMA brushes are grown on the outer surface of mesoporous silica nanoparticles (MSNs) using a surface-initiated ARGET ATRP technique . The average size of HMSNs was approximately 340 nm, with a 90 nm mesoporous silica shell .

Results or Outcomes

The PDEAEMA modified HMSNs nanocarrier was efficiently loaded with doxorubicin (DOX) with a loading capacity of approximately 64%. DOX was released in a relatively controlled pH-triggered manner from hybrid nanoparticles. The cytotoxicity studies demonstrated that DOX@HMSN-PDEAEMA-Glucosamine showed a strong ability to kill breast cancer cells (MCF-7 and MCF-7/ADR) at low drug concentrations, in comparison to free DOX .

2. Antibacterial Activity of Copolymers

Summary of the Application

The compound is used in the synthesis of random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM). These copolymers have shown good antibacterial activity .

Methods of Application

The copolymers were synthesized at high conversions by photoinitiation. The copolymer compositions were calculated from HNMR and elemental analysis data .

Results or Outcomes

The copolymers synthesized exert good antibacterial activity against tested bacteria. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

3. Antibacterial Activity of Copolymers

Summary of the Application

The compound is used in the synthesis of random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM). These copolymers have shown good antibacterial activity .

Methods of Application

The copolymers were synthesized at high conversions by photoinitiation. The copolymer compositions were calculated from HNMR and elemental analysis data .

Results or Outcomes

The copolymers synthesized exert good antibacterial activity against tested bacteria. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

4. Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles

Summary of the Application

The compound is used in the synthesis of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based core−shell particles. These particles display a lower-critical solution temperature (LCST) phase transition in aqueous media .

Methods of Application

The PDEAEMA-based core−shell particles were prepared by RAFT-mediated emulsion polymerization .

Results or Outcomes

The tertiary amine groups of PDEAEMA units were then utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

5. Synthesis of Poly (Diethylaminoethyl Methacrylate-co-2,2,6,6

Summary of the Application

The compound is used in the synthesis of poly (diethylaminoethyl methacrylate-co-2,2,6,6 . This polymer has potential applications in various fields due to its unique properties .

Methods of Application

The polymer was synthesized by dissolving DEAEMA and TMPM in freshly distilled THF in a round bottom flask .

6. Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles

Summary of the Application

The compound is used in the synthesis of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based core−shell particles. These particles display a lower-critical solution temperature (LCST) phase transition in aqueous media .

Methods of Application

The PDEAEMA-based core−shell particles were prepared by RAFT-mediated emulsion polymerization .

Results or Outcomes

The tertiary amine groups of PDEAEMA units were then utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

Direcciones Futuras

The potential applications and future directions for this compound would likely depend on its biological activity. Thiadiazole derivatives have been studied for a variety of uses, including as antimicrobial, anti-inflammatory, and anticancer agents . The diethylaminoethyl group is also found in a number of biologically active compounds .

Propiedades

IUPAC Name |

5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJNSGTROUQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390366 |

Source

|

| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

14068-40-7 |

Source

|

| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)